molecular formula C17H16N2O2S2 B2384163 3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326879-19-9

3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2384163
CAS RN: 1326879-19-9
M. Wt: 344.45
InChI Key: FQWITANFWWVOOD-UHFFFAOYSA-N
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Description

“3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one” is a thienopyrimidine derivative . Thienopyrimidines are heterocyclic organic compounds that show diverse biological activities including anti-inflammatory and anti-cancer properties .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .


Molecular Structure Analysis

The molecular formula of the compound is C17H16N2O2S2, and its molecular weight is 344.45. The structure of the compound includes a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a heterocyclic ring system containing sulfur and nitrogen atoms .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4(3H)-ones can undergo various chemical reactions, including cyclization, phosphorylation, and other transformations .

Scientific Research Applications

Fluorescent Properties and Computational Analysis

Researchers have synthesized new fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine derivatives, to explore their solid-state fluorescence properties. Among these, specific derivatives demonstrated strong fluorescence, a finding supported by ab initio quantum-chemical calculations. Such properties suggest their potential application in materials science, particularly in the development of new fluorescent materials for biochemical sensors or imaging technologies (Yokota et al., 2012).

Antimicrobial and Anti-inflammatory Activities

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. The integration of different groups into the thieno[3,2-d]pyrimidine ring has shown to enhance these biological activities, indicating their potential as new therapeutic agents for treating infections and inflammation (Tolba et al., 2018).

Anticancer Activity

Some thieno[3,2-d]pyrimidine derivatives have been synthesized and screened for their anticancer activity. A series of these compounds exhibited significant growth inhibitory effects on various human cancer cell lines, suggesting their potential as leads for the development of new anticancer drugs. The activities were comparable to those of established chemotherapy drugs in some cases, highlighting the therapeutic promise of thieno[3,2-d]pyrimidine derivatives in oncology research (Hafez & El-Gazzar, 2017).

Synthesis Efficiency and Green Chemistry

Advancements in the synthesis of thieno[3,2-d]pyrimidine derivatives have been achieved through green chemistry approaches. For example, a catalytic four-component reaction has been developed to synthesize thieno[3,2-d]pyrimidin-4(3H)-ones, characterized by step economy and reduced environmental impact. This method represents a more sustainable approach to producing these compounds, which could be beneficial in pharmaceutical manufacturing (Shi et al., 2018).

Mechanism of Action

Thieno[3,2-d]pyrimidin-4(3H)-ones have been studied as potential inhibitors of PI3K, a lipid kinase involved in cancer progression . They maintain the common pharmacophoric features of several potent PI3K inhibitors .

Future Directions

Thieno[3,2-d]pyrimidin-4(3H)-ones, including “3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one”, show promise as potential anti-cancer agents, particularly against cancers where PI3K is overexpressed . Future research could focus on optimizing these compounds to enhance their anti-cancer activity .

properties

IUPAC Name

3-cyclopropyl-2-[(4-methoxyphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-21-13-6-2-11(3-7-13)10-23-17-18-14-8-9-22-15(14)16(20)19(17)12-4-5-12/h2-3,6-9,12H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWITANFWWVOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4CC4)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

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